

Procaspace-5 Inhibition: A Technical Guide to Modulating Non-Canonical Inflammasome Activation

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Compound of Interest

Compound Name: *Procaspace-IN-5*

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Abstract

Procaspace-5, a key initiator of the non-canonical inflammasome pathway, represents a critical target for therapeutic intervention in inflammatory diseases driven by intracellular lipopolysaccharide (LPS) recognition. This technical guide provides a comprehensive overview of the mechanisms governing procaspase-5 activation and its subsequent inhibition. We delve into the molecular signaling cascade, present quantitative data for known inhibitors, detail essential experimental protocols for assessing inhibitory activity, and provide visual representations of the key pathways and workflows. While a specific inhibitor designated "**Procaspace-IN-5**" is not documented in publicly available literature, this guide focuses on the broader principles and established molecules relevant to the inhibition of procaspase-5.

Introduction to Procaspase-5 and the Non-Canonical Inflammasome

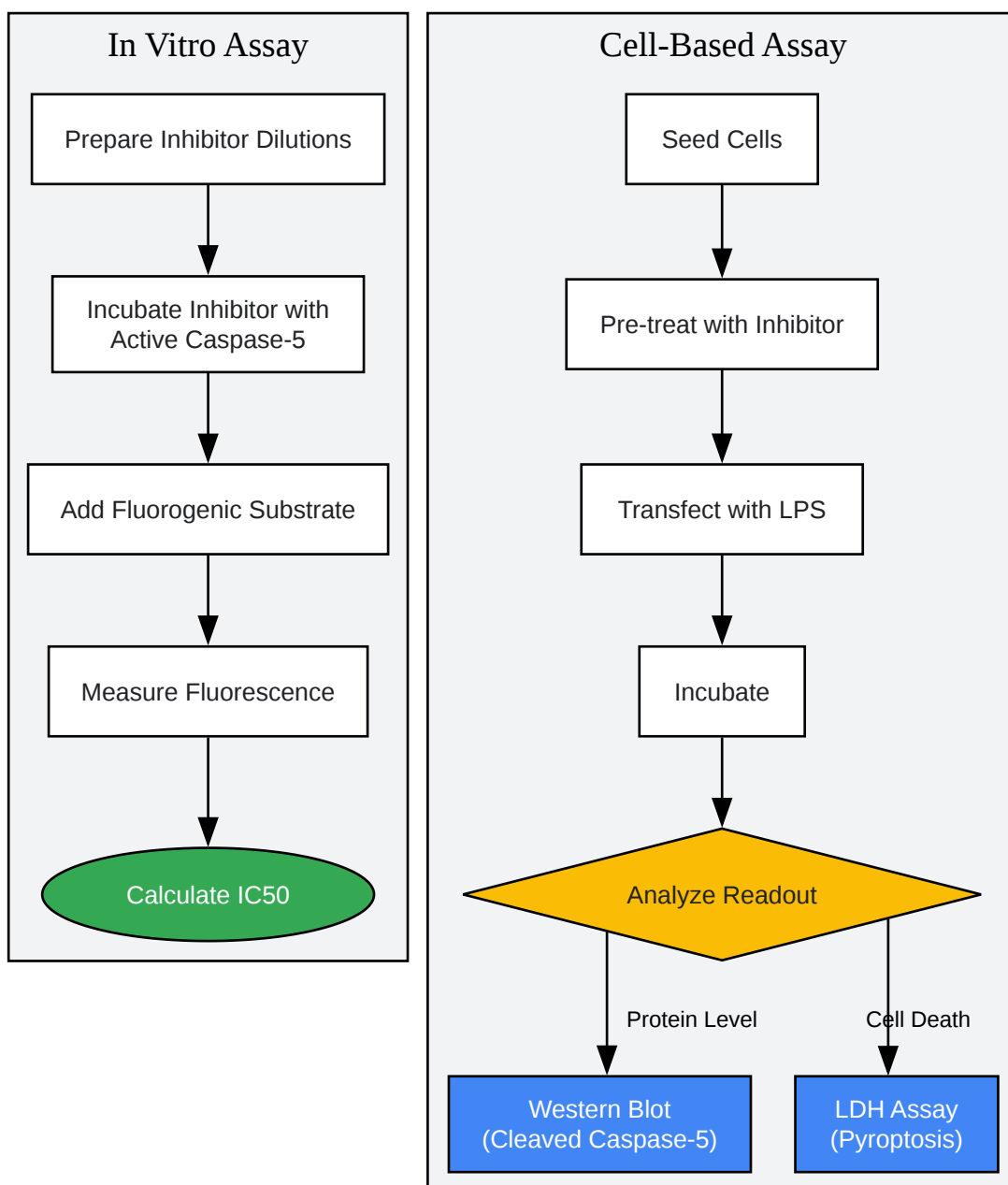
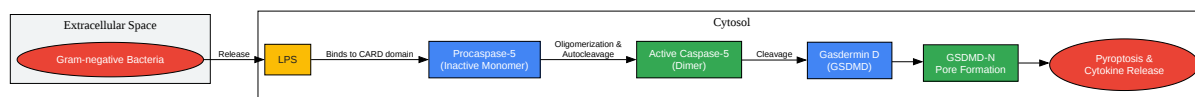
Caspase-5, along with its murine ortholog caspase-11, is an inflammatory caspase that plays a pivotal role in the innate immune response to Gram-negative bacteria.^[1] Unlike other caspases involved in apoptosis, caspase-5's primary function is to initiate a pro-inflammatory form of cell death known as pyroptosis upon detecting cytosolic LPS.^{[1][2]}

Procaspase-5 exists as an inactive zymogen in the cell. Its activation is a critical step in the non-canonical inflammasome pathway. This pathway is triggered by the direct binding of intracellular LPS to the caspase activation and recruitment domain (CARD) of procaspase-5.[1][2] This binding event leads to the oligomerization and auto-activation of procaspase-5, which then cleaves its downstream substrate, gasdermin D (GSDMD).[1] The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores that lead to cell lysis and the release of pro-inflammatory cytokines such as IL-1 β . [1][2]

Signaling Pathway of Procaspase-5 Activation

The activation of procaspase-5 is a tightly regulated process initiated by the presence of intracellular LPS. The signaling cascade can be summarized as follows:

- **LPS Recognition:** LPS from Gram-negative bacteria gains access to the cytosol.
- **CARD Domain Binding:** The lipid A moiety of LPS directly binds to the CARD domain of procaspase-5.[1]
- **Oligomerization and Dimerization:** This binding induces a conformational change in procaspase-5, leading to its oligomerization and the formation of active dimers.
- **Autocatalytic Cleavage:** Within the dimer, procaspase-5 undergoes autocatalytic cleavage, separating the large (p20) and small (p10) subunits to form the active caspase-5 heterotetramer.[2]
- **Gasdermin D Cleavage:** Active caspase-5 then cleaves gasdermin D at a specific site.[1]
- **Pyroptosis Induction:** The N-terminal fragment of gasdermin D forms pores in the cell membrane, leading to pyroptosis and the release of inflammatory mediators.[1]



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